molecular formula C13H24N4O4 B14427063 N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide CAS No. 83808-32-6

N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide

Cat. No.: B14427063
CAS No.: 83808-32-6
M. Wt: 300.35 g/mol
InChI Key: HLEYCXGJJAROPQ-CIUDSAMLSA-N
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Description

N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide is a synthetic peptide compound composed of three alanine residues linked together with an acetyl group at the N-terminus and an ethylamide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, l-alanine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amine group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, l-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, ensuring high-quality peptide products for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide can undergo several types of chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

    Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, restoring the original peptide structure.

    Substitution: The acetyl and ethylamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: l-alanine, acetyl-l-alanine, and other smaller peptides.

    Oxidation: Peptides with disulfide bonds.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptides with modified N- or C-terminal groups.

Scientific Research Applications

N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis, structure, and reactivity.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and chromatography.

Mechanism of Action

The mechanism of action of N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide depends on its specific application. In general, the compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide can be compared to other similar compounds, such as:

    N-Acetyl-l-alanyl-l-alanyl-l-alanine methyl ester: Similar structure but with a methyl ester group at the C-terminus instead of an ethylamide group.

    N-Acetyl-l-alanyl-l-alanyl-l-alanine: Lacks the ethylamide group at the C-terminus.

    N-Acetyl-l-alanyl-l-alanine: Shorter peptide chain with only two alanine residues.

The uniqueness of this compound lies in its specific combination of acetyl and ethylamide groups, which can influence its stability, solubility, and reactivity compared to other similar compounds.

Properties

CAS No.

83808-32-6

Molecular Formula

C13H24N4O4

Molecular Weight

300.35 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C13H24N4O4/c1-6-14-11(19)7(2)16-13(21)9(4)17-12(20)8(3)15-10(5)18/h7-9H,6H2,1-5H3,(H,14,19)(H,15,18)(H,16,21)(H,17,20)/t7-,8-,9-/m0/s1

InChI Key

HLEYCXGJJAROPQ-CIUDSAMLSA-N

Isomeric SMILES

CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

Canonical SMILES

CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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